molecular formula C23H21NO3 B15359029 Benzyl 2-(benzhydrylideneamino)-3-hydroxypropanoate

Benzyl 2-(benzhydrylideneamino)-3-hydroxypropanoate

Cat. No.: B15359029
M. Wt: 359.4 g/mol
InChI Key: VPAWZKGPNOLUAC-UHFFFAOYSA-N
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Description

Benzyl 2-(benzhydrylideneamino)-3-hydroxypropanoate: is a complex organic compound characterized by its benzyl group, benzhydrylideneamino moiety, and hydroxypropanoate structure

Synthetic Routes and Reaction Conditions:

  • Amination Reaction: One common synthetic route involves the amination of benzyl 2-(benzhydrylideneamino)acetate. This reaction typically requires the presence of an amine source and an aromatic aldehyde.

  • Decarboxylative Transamination: Another method involves the decarboxylative transamination of 2-amino-2-phenylpropanoate salts under mild conditions. This reaction produces a variety of arylmethylamines in good yields.

  • Chemoselective Reaction: A metal and base-free chemoselective reaction of boronic acids with cyanamidyl/arylcyanamidyl radicals can also be used to synthesize this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale amination reactions, often using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert this compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Benzyl alcohol, benzaldehyde, and benzoic acid.

  • Reduction Products: Benzylamine and diphenylmethanol.

  • Substitution Products: Various substituted benzyl compounds.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: Its unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 2-(benzhydrylideneamino)-3-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

  • Benzyl 2-(diphenylmethyleneamino)acetate

  • Benzyl 2-(benzhydrylideneamino)acetate

  • Diphenylmethanol

Uniqueness: Benzyl 2-(benzhydrylideneamino)-3-hydroxypropanoate is unique due to its hydroxypropanoate group, which imparts different chemical properties compared to its similar compounds

Properties

IUPAC Name

benzyl 2-(benzhydrylideneamino)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c25-16-21(23(26)27-17-18-10-4-1-5-11-18)24-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAWZKGPNOLUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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